N-propylmorpholine-2-carboxamide

Catalog No.
S14038432
CAS No.
M.F
C8H16N2O2
M. Wt
172.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-propylmorpholine-2-carboxamide

Product Name

N-propylmorpholine-2-carboxamide

IUPAC Name

N-propylmorpholine-2-carboxamide

Molecular Formula

C8H16N2O2

Molecular Weight

172.22 g/mol

InChI

InChI=1S/C8H16N2O2/c1-2-3-10-8(11)7-6-9-4-5-12-7/h7,9H,2-6H2,1H3,(H,10,11)

InChI Key

YCPGKJSLSPFLNI-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)C1CNCCO1

N-Propylmorpholine-2-carboxamide is a derivative of morpholine, featuring an amide functionality attached to the side chain. Morpholine itself is a heterocyclic secondary amine containing a four-membered ring structure composed of one oxygen and three nitrogens. By attaching a propyl group to the nitrogen atom and incorporating an amide group (-CONH₂) at position 2, this compound exhibits unique chemical properties and biological activities.

2.

While specific detailed mechanisms involving N-Propylmorpholine-2-carboxamide might not be extensively documented in literature, derivatives of morpholine typically participate in various types of reactions common to amides and amines. These include:

  • Hydrolysis: Amide bonds can be cleaved under basic or acidic conditions, releasing ammonia and forming a corresponding carboxylic acid.
    RCONHR+NaOHRNH2+RC(OONa)RCONHR'+NaOH→RNH₂+RC(OONa)
  • Amidation: The introduction of an amide group onto a suitable substrate, often facilitated by coupling agents like DCC (dicyclohexylcarbodiimide).
    RNH2+RCOClRCONRR'-NH₂+R''-COCl→R'-CONR''

Given its structural complexity, N-Propylmorpholine-2-carboxamide might also participate in reactions involving its morpholinic backbone, such as nucleophilic substitution or addition to electrophilic centers within the molecule.

3.

  • Antimicrobial Properties: Morpholine derivatives have shown antimicrobial properties against various bacteria and fungi by disrupting cell membranes or interfering with metabolic pathways .
  • Neurological Effects: Some morpholine compounds exhibit neuroprotective effects or act as neurotransmitter modulators, though these findings would need direct application to N-propylmorpholine-2-carboxamide for confirmation .

Given its structural similarity to other active molecules, it is plausible that N-Propylmorpholine-2-carboxamide could possess similar bioactivities, although detailed studies specifically targeting this compound remain scarce.

4.

Synthesizing N-Propylmorpholine-2-carboxamide involves several steps typically used in organic synthesis:

  • Starting Material Preparation: The initial step often includes preparing the necessary building blocks, which may involve protecting groups if needed to avoid unwanted side reactions during subsequent steps.
  • Coupling Reaction: A coupling reaction between an appropriate precursor containing a propyl group attached to morpholine and an acid chloride derivative can form the desired amide bond using conditions like those mentioned earlier under amidation reactions.
    RNH2+RCOClRCONRR'-NH₂+R''-COCl→R'-CONR''
  • Deprotection Steps: If protective groups were employed at any stage, they must be removed before final purification.

While exact procedures vary based on starting materials and synthetic strategies chosen, general principles from related literature provide guidance on how to approach synthesizing complex heterocyclic amides like N-Propylmorpholine-2-carboxamide.

5.

Due to the lack of extensive documentation regarding N-Propylmorpholine-2-carboxamide’s applications, we rely on analogues and structurally similar compounds for insights into potential uses:

  • Pharmaceuticals: Derivatives of morpholine find use in pharmaceutical formulations where their ability to interact with biological systems makes them useful intermediates or end-products in drug development processes .
  • Agrochemicals: Similar structures have been explored for agricultural purposes, particularly in pest control agents where disruption of cellular functions leads to insecticidal or fungicidal effects .

These hypothetical applications highlight the versatility of morpholine-based compounds but emphasize the necessity for dedicated research focusing on N-Propylmorpholine-2-carboxamide itself.

6.

For analogous compounds, interaction studies often focus on binding affinities towards target sites, receptor specificity, and kinetic parameters influencing efficacy and toxicity profiles. These aspects will require targeted experimental approaches tailored specifically to N-Propylmorpholine-2-carboxamide once more comprehensive data becomes available.

7.

Similar compounds include:

  • Morphine Derivatives: Structurally close relatives exhibiting diverse biological activities ranging from pain relief to neurological modulation .
  • Amide-Based Pharmaceuticals: Various drugs featuring amide functionalities show broad therapeutic applications across different disease states .
  • Heterocyclic Amides: Analogous compounds incorporating heteroatoms like oxygen or sulfur demonstrate versatile chemical behaviors suitable for multiple industrial and biomedical contexts .

Each of these classes shares structural similarities but often exhibits unique properties due to variations in side chains or functional groups attached to their core structures. Therefore, while some general insights can be drawn from related literature on morpholine derivatives, dedicated research is necessary to fully elucidate both chemical behavior and biological activities specific to N-propylmorpholin-2-carboxamide.

XLogP3

-0.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

172.121177757 g/mol

Monoisotopic Mass

172.121177757 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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